 
            | REACTION_CXSMILES | Cl[C:2]1[CH:3]=[CH:4][C:5]([NH:29]C(OCC2C3CC4C(=CC=CC=4)C=3C=CC=2)=O)=[C:6]([CH:28]=1)[C:7]([C:9]1[CH:27]=[CH:26][C:12](OCC2C=CC(OCC(O)=O)=CC=2)=[CH:11][CH:10]=1)=[O:8].O.OC1C2N=NNC=2C=CC=1.C(N=C=NC(C)C)(C)C.C1C=C2C(C(O)(O)C(=O)C2=CC=1)=O>CN(C=O)C>[NH2:29][C:5]1[CH:4]=[CH:3][CH:2]=[CH:28][C:6]=1[C:7]([C:9]1[CH:27]=[CH:26][CH:12]=[CH:11][CH:10]=1)=[O:8] |f:1.2| | 
| Name | 
                                                                                    
                                                                                                                                                                            peptide                                                                                                                                                                     | 
| Quantity | 
                                                                                    30 mL                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles |  | 
| Name | 
                                                                                    
                                                                                                                                                                            4-(4-(5-chloro-2-fluorenylmethoxycarbonylamino-benzoyl)-phenoxymethyl)phenoxyacetic acid                                                                                                                                                                     | 
| Quantity | 
                                                                                    1.52 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    ClC=1C=CC(=C(C(=O)C2=CC=C(OCC3=CC=C(OCC(=O)O)C=C3)C=C2)C1)NC(=O)OCC1=CC=CC=2C3=CC=CC=C3CC12                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            hydroxybenzotriazole monohydrate                                                                                                                                                                     | 
| Quantity | 
                                                                                    0.808 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    O.OC1=CC=CC=2NN=NC21                                                                                 | 
| Name | |
| Quantity | 
                                                                                    808 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(C)(C)N=C=NC(C)C                                                                                 | 
| Name | |
| Quantity | 
                                                                                    0 (± 1) mol                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C1=CC=C2C(=C1)C(=O)C(C2=O)(O)O                                                                                 | 
| Name | |
| Quantity | 
                                                                                    12 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    CN(C)C=O                                                                                 | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                vortexed for 24 hours at which point                                                                             | 
| Duration | 
                                                                                24 h                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                The solvent and reagents were filtered away from the solid support                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                the support was rinsed five times with 20 mL DMF and five times with 20 mL CH2Cl2 (for                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                each rinse the mixture                                                                             | 
| Type | 
                                                                                WAIT                                                                             | 
| Details | 
                                                                                was vortexed for at least 30 seconds                                                                             | 
| Type | 
                                                                                FILTRATION                                                                             | 
| Details | 
                                                                                before filtering off the solvent) and                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                then dried in vacuo for 12 hours                                                                             | 
| Duration | 
                                                                                12 h                                                                             | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |